Potassium metaphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

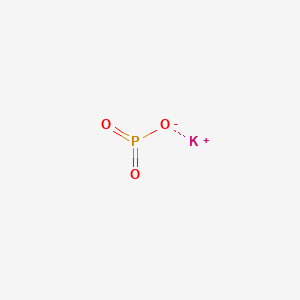

Potassium metaphosphate is an inorganic compound with the chemical formula (KPO₃)ₙ. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. This compound is known for its high degree of polymerization and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium metaphosphate can be synthesized by partially reacting phosphoric acid with potassium chloride at temperatures ranging from 120°C to 300°C. The reaction is completed by running the partially reacted mass into a fused bath of this compound maintained at 560°C to 850°C . The acid used can be ortho, meta, or super phosphoric acid, preferably containing over 25% P₂O₅. Equimolar proportions or an excess of either reactant can be used, and sulfuric acid may be added to provide potassium sulfate and potassium chloride in the product .

Industrial Production Methods: In industrial settings, this compound is produced using a closed cycle conversion method. This involves the use of hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate). The reagents are added separately, and the solubility diagrams of the system are calculated to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including ion-exchange reactions, depolymerization, and fragmentation. In alkaline environments, it reacts rapidly to form crystalline potassium tetrametaphosphate dihydrate by an ion-exchange reaction. Depolymerization of the cyclic metaphosphate structure leads to the formation of potassium dihydrogen phosphate as the final fragmentation product .

Common Reagents and Conditions:

Ion-Exchange Reactions: Typically involve aluminum metaphosphates in alkaline environments.

Depolymerization: Occurs in the presence of strong bases or under high-temperature conditions.

Major Products:

Potassium Tetrametaphosphate Dihydrate: Formed through ion-exchange reactions.

Potassium Dihydrogen Phosphate: Resulting from the depolymerization of cyclic metaphosphate structures.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Use

Potassium metaphosphate is recognized for its role as a fertilizer, particularly in pastures. It has been shown to improve potassium availability to plants compared to other potassium sources such as potassium chloride. Research indicates that this compound can enhance soil potassium retention and reduce leaching, making it a viable option for sustainable agriculture .

Comparison of Potassium Sources

A study comparing this compound to potassium chloride demonstrated that KPO₃ not only provides essential potassium but also contributes to better nutrient uptake by plants. This is attributed to its unique solubility characteristics and the ability to maintain a more stable nutrient profile in the soil .

| Property | This compound | Potassium Chloride |

|---|---|---|

| Solubility | Moderate | High |

| Nutrient Release Rate | Slow | Fast |

| Soil Retention Capacity | High | Moderate |

| Effect on Plant Growth | Enhanced | Standard |

Pharmaceutical Applications

Buffering Agent

In pharmaceutical formulations, this compound serves as a buffering agent. Its ability to stabilize pH levels is crucial in maintaining the efficacy of active ingredients in various dosage forms . This property is particularly beneficial in extemporaneous compounding where precise pH control is necessary.

Stability in Formulations

Research indicates that this compound can enhance the stability of certain formulations by preventing degradation of sensitive compounds. Its compatibility with other excipients makes it a valuable component in the development of complex pharmaceutical products .

Material Science Applications

High Viscosity Solutions

This compound has been investigated for its ability to form high viscosity solutions, which have applications in cosmetic formulations and other industries requiring thickening agents. The viscosity can be significantly influenced by the molar ratio of potassium to phosphate during preparation, leading to tailored properties for specific applications .

Case Study: Cosmetic Formulations

A patent describes a method for preparing a high viscosity this compound solution that remains stable when mixed with sodium bicarbonate, making it suitable for cosmetic applications where neutral pH is preferred . This stability allows formulators to create products that maintain their desired texture and performance over time.

Chemical Reactivity and Ion Exchange

Research on the interaction between aluminum metaphosphates and this compound reveals potential applications in construction materials. The ion-exchange reactions observed during the setting process indicate that this compound can enhance the mechanical properties of binders used in construction .

Wirkmechanismus

The mechanism of action of potassium metaphosphate involves its role in phosphoryl-transfer reactions. These reactions are crucial for various biological processes, including genetic inheritance and energy transduction. The compound acts as a donor or acceptor of phosphoryl groups, facilitating the transfer of these groups in enzymatic reactions. The transition state of these reactions involves a loose bonding between phosphorus and the leaving or accepting groups, which is stabilized by the compound .

Vergleich Mit ähnlichen Verbindungen

Potassium metaphosphate is unique among polyphosphates due to its high degree of polymerization and specific chemical properties. Similar compounds include:

Sodium Metaphosphate: Another type of metaphosphate with similar properties but different cation.

Potassium Pyrophosphate: A condensed phosphate with a different structural arrangement.

Potassium Dihydrogen Phosphate: A simpler phosphate with distinct chemical behavior.

This compound stands out due to its specific applications in agriculture, industry, and scientific research, making it a valuable compound in various fields.

Biologische Aktivität

Potassium metaphosphate (KPO₃) is a compound that has garnered interest in various biological and pharmacological contexts. This article delves into its biological activity, exploring its mechanisms of action, effects on physiological parameters, and potential applications based on recent research findings.

This compound is a polymeric form of potassium phosphate characterized by its unique structural properties. It can exist in various forms depending on the conditions of synthesis, such as temperature and pH. The molecular weight and viscosity behavior of this compound are crucial for its applications in biological systems, particularly in drug formulation and nutrient delivery systems .

Calcium Phosphate Precipitation

One of the significant biological activities of this compound is its role in calcium phosphate precipitation. A study investigated the effects of potassium phosphate injections in Wistar rats, revealing that varying doses induced serum calcium precipitation. The ideal dose identified was 5.0 mg/kg, which led to significant precipitation without adversely affecting other physiological variables like urea and creatinine levels . This mechanism is particularly relevant in understanding muscle fatigue, as the precipitation of calcium phosphate can influence muscle contraction dynamics.

Effects on Mineral Metabolism

Research indicates that potassium supplementation, which includes this compound, affects mineral metabolism significantly. For instance, a study demonstrated that potassium supplementation resulted in decreased levels of fibroblast growth factor 23 (FGF23), increased plasma phosphate levels, and decreased calcium excretion . These findings suggest that this compound may play a vital role in regulating bone mineral parameters and overall mineral homeostasis.

Tables Summarizing Key Findings

Case Study 1: Muscle Fatigue Investigation

In an experimental setup involving Wistar rats, researchers injected varying doses of potassium phosphate to assess its impact on muscle fatigue. The results indicated that higher doses led to significant calcium precipitation within muscle tissues, correlating with reduced muscle strength. This study highlighted the potential for this compound to elucidate mechanisms underlying muscle fatigue in both animal models and potentially humans .

Case Study 2: Mineral Metabolism Effects

Another important investigation focused on the effects of potassium supplementation on mineral metabolism in humans. The study found that participants receiving potassium showed a marked increase in plasma phosphate levels while experiencing a decrease in urinary calcium excretion. This suggests that this compound may enhance phosphate retention and influence calcium metabolism positively .

Eigenschaften

CAS-Nummer |

7790-53-6 |

|---|---|

Molekularformel |

HKO3P |

Molekulargewicht |

119.078 g/mol |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI-Schlüssel |

WYHQWCYKPJHRLP-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[K+] |

Kanonische SMILES |

OP(=O)=O.[K] |

Key on ui other cas no. |

7790-53-6 |

Physikalische Beschreibung |

Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |

Löslichkeit |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |

Synonyme |

Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.